![molecular formula C17H21N3O4 B2706379 2-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]oxy}-3-methoxypyrazine CAS No. 2034500-67-7](/img/structure/B2706379.png)
2-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]oxy}-3-methoxypyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]oxy}-3-methoxypyrazine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with dimethyl groups, a pyrazine ring substituted with a methoxy group, and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]oxy}-3-methoxypyrazine typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring is synthesized and substituted with dimethyl groups.
Synthesis of the pyrazine ring: The pyrazine ring is synthesized separately and substituted with a methoxy group.
Formation of the piperidine ring: The piperidine ring is synthesized and functionalized.
Coupling reactions: The furan, pyrazine, and piperidine rings are coupled together using appropriate reagents and conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yielding reactions, and cost-effective reagents. The process would also involve purification steps such as crystallization, distillation, or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
2-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]oxy}-3-methoxypyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, 2-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]oxy}-3-methoxypyrazine can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, the compound can be explored for its potential as a drug candidate. Its unique structure may interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or advanced materials with specific properties.
作用機序
The mechanism of action of 2-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]oxy}-3-methoxypyrazine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The interaction can lead to inhibition or activation of biological pathways, resulting in therapeutic effects.
類似化合物との比較
Similar Compounds
2-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]oxy}-3-methoxypyrazine: The parent compound.
(2,5-Dimethylfuran-3-yl)(3-((3-hydroxypyrazin-2-yl)oxy)piperidin-1-yl)methanone: A similar compound with a hydroxyl group instead of a methoxy group.
(2,5-Dimethylfuran-3-yl)(3-((3-chloropyrazin-2-yl)oxy)piperidin-1-yl)methanone: A similar compound with a chlorine atom instead of a methoxy group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups. This unique structure may confer specific properties and activities that are not observed in similar compounds.
特性
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-11-9-14(12(2)23-11)17(21)20-8-4-5-13(10-20)24-16-15(22-3)18-6-7-19-16/h6-7,9,13H,4-5,8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWFXJVWIGGDLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)OC3=NC=CN=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2706297.png)
![N-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethyl)prop-2-enamide](/img/structure/B2706299.png)
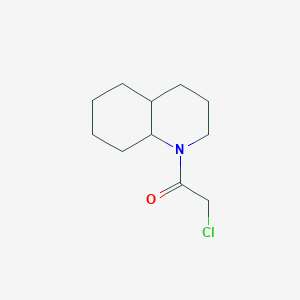
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(2-methoxy-4,5-dimethylphenyl)ethane-1-sulfonamido](/img/structure/B2706303.png)
![Ethyl 4-(4-methylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2706305.png)
![5-({3-[(Pyridin-4-yl)methoxy]pyrrolidin-1-yl}sulfonyl)pyridine-2-carbonitrile](/img/structure/B2706306.png)
![2-(4-fluorophenyl)-7-[(2-methoxyethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2706308.png)
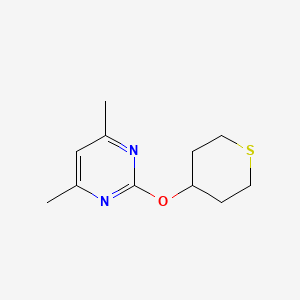
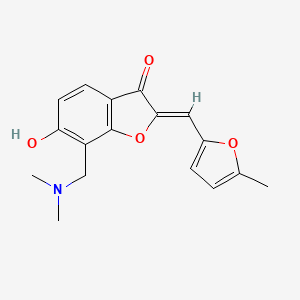
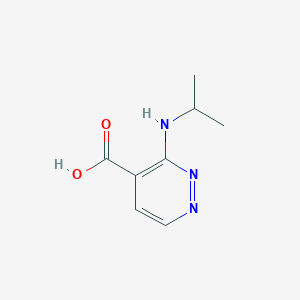
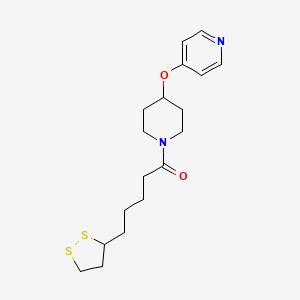
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2706313.png)
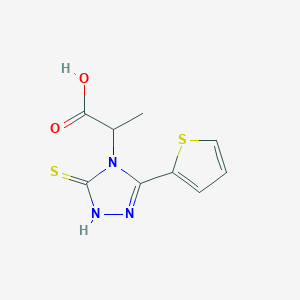
![5-chloro-2-methoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2706319.png)
